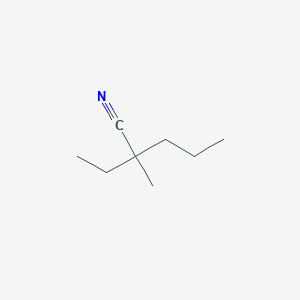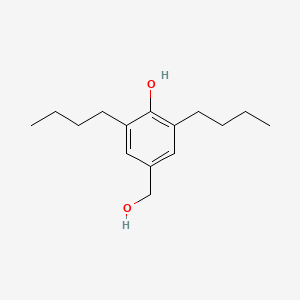
2,6-Dibutyl-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutyl-4-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of two butyl groups and a hydroxymethyl group attached to a benzene ring. Phenolic compounds are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a hydroxymethyl group. One common method is the reaction of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The resulting 2,6-dibutylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like stannic chloride to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the alkylation of phenol and subsequent formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Dibutyl-4-formylphenol, 2,6-Dibutyl-4-carboxyphenol
Reduction: 2,6-Dibutyl-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2,6-Dibutyl-4-(hydroxymethyl)phenol has several scientific research applications:
Mechanism of Action
The antioxidant properties of 2,6-Dibutyl-4-(hydroxymethyl)phenol are primarily due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxymethyl group enhances its reactivity towards free radicals, making it an effective antioxidant . The compound interacts with molecular targets such as lipid radicals and reactive oxygen species, interrupting the chain reactions that lead to lipid peroxidation and cellular damage .
Comparison with Similar Compounds
2,6-Dibutyl-4-(hydroxymethyl)phenol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with tert-butyl groups instead of butyl groups.
Butylated hydroxyanisole (BHA): Contains methoxy groups instead of hydroxymethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the hydroxymethyl group but has similar antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and reactivity, making it suitable for various applications where both solubility and antioxidant activity are required.
Properties
CAS No. |
93265-29-3 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,6-dibutyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |
InChI Key |
YBURHQUHENASJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)

![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)



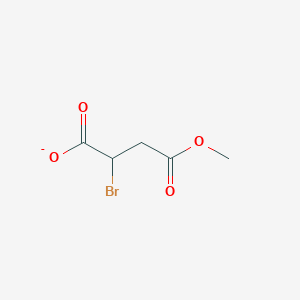
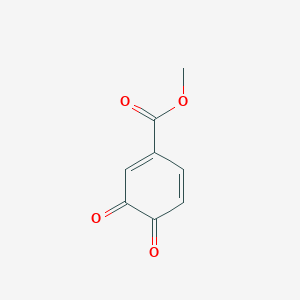
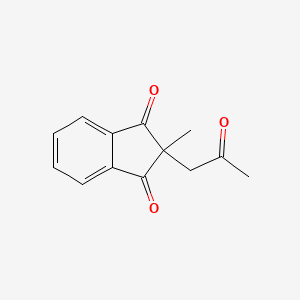
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
